(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Catalog No.
S13955505
CAS No.
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)meth...

Product Name

(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

IUPAC Name

(2-propan-2-yl-5-pyridin-4-ylpyrazol-3-yl)methanol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-9(2)15-11(8-16)7-12(14-15)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3

InChI Key

RKDYTZSSOSKTMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=NC=C2)CO

The compound (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic organic compound characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridine moiety. The molecular formula for this compound is C13H16N2OC_{13}H_{16}N_{2}O and it features a hydroxymethyl group attached to the pyrazole ring, which contributes to its unique chemical properties. The structure of this compound allows for various interactions at the molecular level, making it a subject of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol can be attributed to its functional groups. The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, while the pyrazole ring can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the isopropyl and pyridine substituents. Additionally, the compound can be involved in nucleophilic substitution reactions, especially at the nitrogen atoms of the pyrazole and pyridine rings.

Research indicates that compounds containing pyrazole and pyridine rings exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The presence of the hydroxymethyl group could enhance its solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.

The synthesis of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or other suitable precursors.
  • Introduction of Isopropyl Group: An isopropylating agent can be used to add the isopropyl group to the nitrogen atom on the pyrazole ring.
  • Pyridine Coupling: The pyrazole derivative is then reacted with a pyridine derivative under appropriate conditions to yield the desired compound.
  • Hydroxymethylation: Finally, hydroxymethylation can be performed using formaldehyde or other aldehyde sources to introduce the hydroxymethyl group.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol span several fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases due to its biological activity.
  • Organic Synthesis: Serving as an intermediate in synthesizing more complex heterocyclic compounds.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Interaction studies involving (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations and binding assays to evaluate how well this compound interacts with specific enzymes or receptors. Understanding these interactions can provide insights into its mechanism of action and help optimize its pharmacological properties.

Several compounds share structural similarities with (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol, including:

Compound NameStructural Features
N-(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanolContains a methyl group instead of isopropyl
(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanolSubstituted pyridine at position 2
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)pyridineLacks hydroxymethyl functionality

Uniqueness

The uniqueness of (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol lies in its specific combination of functional groups and substitution patterns. The presence of both an isopropyl group and a hydroxymethyl group on the pyrazole ring enhances its steric and electronic properties compared to similar compounds, potentially leading to improved binding affinities and biological activities. This distinct profile makes it a valuable candidate for further research in drug development and material science applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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